

Technical Guide: The Antitumor Activity of CC-122 (Avadomide) in Lymphoma Models

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Compound of Interest				
Compound Name:	PF-122			
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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the preclinical and clinical antitumor activity of CC-122 (Avadomide), a novel Cereblon E3 Ligase Modulating Drug (CELMoD), in various lymphoma models. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma (NHL), with a significant portion of patients experiencing relapsed or refractory (R/R) disease despite standard R-CHOP chemoimmunotherapy.[1][2] This has driven the development of novel therapeutic agents targeting distinct biological pathways. CC-122 (Avadomide) is a next-generation, orally bioavailable small molecule known as a pleiotropic pathway modifier or CELMoD.[1][3] It demonstrates potent antitumor and immunomodulatory activities by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] Unlike earlier immunomodulatory drugs like lenalidomide, which shows preferential activity in the Activated B-Cell (ABC) subtype of DLBCL, CC-122 exhibits a broader, cell-of-origin independent antilymphoma effect, making it a promising agent for a wider range of lymphoma patients.[2][3][6]

Core Mechanism of Action

Foundational & Exploratory



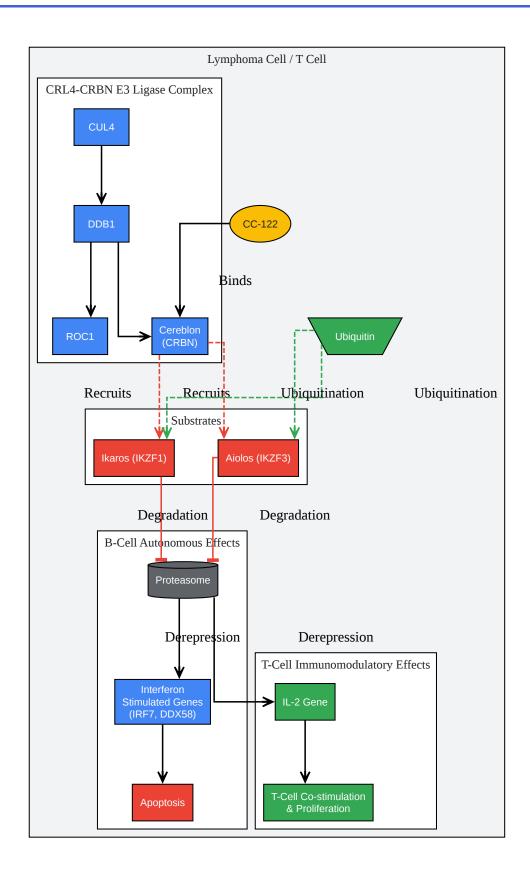


CC-122's primary molecular target is the Cereblon (CRBN) protein, which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6][7] The binding of CC-122 to CRBN allosterically modifies the ligase complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][7]

These transcription factors are crucial regulators of lymphoid development and function.[2] Their degradation by CC-122 leads to two main downstream effects:

- Cell-Autonomous Antitumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos leads to the de-repression and increased transcription of Interferon (IFN)-stimulated genes, including IRF7 and DDX58.[2][3] This mimics an interferon response, ultimately triggering apoptosis in both ABC and Germinal Center B-cell (GCB) DLBCL cell lines.[2][6]
- Immunomodulatory Activity: In T-cells, the degradation of Ikaros and Aiolos, which act as
 repressors of the Interleukin-2 (IL2) gene, results in enhanced IL-2 production and T-cell costimulation.[1][2] CC-122 also activates Natural Killer (NK) cells and can reduce the
 accumulation of myeloid-derived suppressor cells, further contributing to a restored antitumor
 immune response.[3][8]





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Caption: Mechanism of action of CC-122 in lymphoma and T cells.



Data Presentation: Antitumor Activity Preclinical In Vitro Activity

CC-122 demonstrates potent, direct cytotoxic and apoptotic effects across a range of lymphoma cell lines. Combination studies, particularly with anti-CD20 monoclonal antibodies, have shown synergistic activity.

Cell Line	Histology	Treatment	Concentrati on	Result	Citation
DOHH2	Follicular Lymphoma	CC-122	40 nM	35% apoptosis	[9]
DOHH2	Follicular Lymphoma	Obinutuzuma b (GA101)	1000 ng/mL	40% apoptosis	[9]
DOHH2	Follicular Lymphoma	CC-122 + GA101	40 nM + 1000 ng/mL	82% apoptosis (synergistic)	[9]
RL	Follicular Lymphoma	CC-122	40 nM	14% apoptosis	[9]
RL	Follicular Lymphoma	Obinutuzuma b (GA101)	2000 ng/mL	12% apoptosis	[9]
RL	Follicular Lymphoma	CC-122 + GA101	40 nM + 2000 ng/mL	44% apoptosis (synergistic)	[9]
Various	ABC & GCB DLBCL	CC-122	Clinically relevant	Induces apoptosis	[1]

Preclinical In Vivo Activity

In vivo studies using mouse xenograft models confirm the significant antitumor activity of CC-122, showing dose-dependent tumor growth inhibition in both GCB and ABC-like DLBCL models.



Model	Cell Line	Treatment	Dose / Schedule	Result	Citation
SCID Mouse Xenograft	OCI-LY10 (GCB- DLBCL)	CC-122	3 mg/kg, daily	Significant tumor growth inhibition (P=.028)	[2]
SCID Mouse Xenograft	OCI-LY10 (GCB- DLBCL)	CC-122	30 mg/kg, daily	Strong tumor growth inhibition (P<.001)	[2]
SCID Mouse Xenograft	WSU-DLCL2 (ABC- DLBCL)	CC-122	30 mg/kg, daily	Strong tumor growth inhibition (P<.01)	[2]

Clinical Efficacy in Lymphoma

Clinical trials have demonstrated promising activity for CC-122, both as a monotherapy and in combination regimens for patients with newly diagnosed and relapsed/refractory lymphomas.



Trial Identifier	Patient Population	Treatment Regimen	Key Efficacy Results	Citation
NCT01421524 (Phase I)	R/R Non- Hodgkin Lymphoma (n=5)	CC-122 Monotherapy (up to 3.0 mg daily)	1 Complete Response (CR), 2 Partial Responses (PR)	[3][10]
NCT03283202 (Phase I/II)	Newly Diagnosed High- Risk DLBCL	CC-122 (3 mg) + R-CHOP	Overall Response Rate (ORR): 88%; CR Rate: 79% (n=34)	[11]
-	R/R DLBCL & Follicular Lymphoma	CC-122 (3 mg, 5/7 days) + Rituximab	Combination was selected for dose-expansion based on preliminary activity and safety	[4][12]
CC-122-NHL- 001 (Phase 1b)	R/R B-cell NHL	CC-122 + Obinutuzumab	Recommended Phase 2 Dose established at 3.0 mg (5/7 days)	[13]

Experimental Protocols In Vitro Antiproliferation & Apoptosis Assays

- Cell Culture: DLBCL or follicular lymphoma cell lines (e.g., DOHH2, RL, OCI-LY10) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
- Drug Treatment: Cells are seeded in multi-well plates and treated with a dose range of CC-122, a relevant antibody (e.g., rituximab, obinutuzumab), or the combination for a period of 72 to 120 hours.[1][9]



- Viability Assessment: Cell viability is quantified using a luciferase-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
- Apoptosis Measurement: Apoptosis is measured via flow cytometry.[1] Cells are harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and a viability dye like TO-PRO-3 or Propidium Iodide (to distinguish late apoptotic/necrotic cells). Data is acquired on a flow cytometer and analyzed to determine the percentage of apoptotic cells.[9]

In Vivo Xenograft Tumor Model

- Animal Model: Severe combined immunodeficient (SCID) mice (e.g., CB-17 SCID) are typically used to prevent rejection of human tumor cells.[2]
- Tumor Implantation: A suspension of human lymphoma cells (e.g., 5-10 x 10⁶ OCI-LY10 cells) is injected subcutaneously into the flank of the mice.
- Treatment: Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), mice are randomized into treatment and vehicle control groups. CC-122 is administered orally once daily at specified doses (e.g., 3 mg/kg or 30 mg/kg).[2]
- Efficacy Endpoint: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = [length x width²]/2). Body weight is monitored as a measure of toxicity. The study concludes when tumors in the control group reach a predetermined size.
- Pharmacodynamic Analysis: At the end of the study, tumors and/or peripheral blood can be collected to assess the degradation of Aiolos and Ikaros via Western blot or immunohistochemistry to confirm target engagement.[2][7]





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